TP 064
Description
TP 064 is a bioactive compound investigated for its role in modulating neuropathic pain pathways. Experimental studies demonstrate that this compound acts via the spinal Fbxo3/CARM1/K⁺ channel epigenetic signaling axis. Intrathecal administration of this compound (10–300 nM) in rats significantly reduces mechanical pain thresholds, correlating with decreased expression of histone H3 arginine 17 dimethylation (H3R17me2), Kv1.4, and Kv4.2 channels in the dorsal horn . These effects are attributed to enhanced K⁺ current activity in dorsal horn neurons, suggesting a unique mechanism for pain sensitization.
Properties
Molecular Formula |
C28H34N4O2 |
|---|---|
Molecular Weight |
458.6 |
Synonyms |
N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of Cancer Cell Proliferation
TP-064 has shown significant anti-proliferative effects on multiple myeloma cell lines. In studies involving 89 cancer cell lines, TP-064 treatment inhibited the growth of specific multiple myeloma cells such as NCI-H929 and RPMI8226 in a dose-dependent manner, while showing no effect on acute myeloid leukemia or colon cancer cell lines .
Table 1: Summary of Anti-Proliferative Effects of TP-064 on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Effect |
|---|---|---|---|
| NCI-H929 | Multiple Myeloma | <10 | Growth inhibition |
| RPMI8226 | Multiple Myeloma | <10 | Growth inhibition |
| HL-60 | Acute Myeloid Leukemia | >100 | No effect |
| HCT116 | Colon Cancer | >100 | No effect |
Modulation of Macrophage Function
Recent studies have demonstrated that TP-064 can modulate inflammatory responses. In vitro experiments with RAW 264.7 macrophages showed that TP-064 treatment significantly reduced the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha following lipopolysaccharide stimulation .
Table 2: Effects of TP-064 on Cytokine Production in Macrophages
| Cytokine | Control Level (pg/mL) | TP-064 Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| IL-1β | 200 | 50 | 75 |
| IL-6 | 300 | 60 | 80 |
| TNF-alpha | 250 | 40 | 84 |
Potential Therapeutic Use
The ability of TP-064 to inhibit PRMT4 activity suggests its potential application in treating NF-kB-mediated inflammatory diseases. Animal models have shown that TP-064 treatment leads to a decrease in inflammatory markers and an increase in neutrophil accumulation without causing significant tissue toxicity .
Case Studies and Research Findings
Several key studies have documented the applications of TP-064:
- Study on Multiple Myeloma : A comprehensive analysis indicated that TP-064 selectively inhibited multiple myeloma cell lines while sparing other types of cancer cells. This specificity highlights its potential as a targeted therapy for hematological malignancies .
- Inflammation Research : Another study demonstrated that TP-064 effectively reduced macrophage activation markers and pro-inflammatory cytokine production, suggesting its utility in managing chronic inflammatory conditions .
Comparison with Similar Compounds
Structural Analogs
TP 064 shares structural homology with boronic acid derivatives, which are pivotal in medicinal chemistry due to their enzyme inhibition and stability. Key analogs include:
| Compound | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| (3-Bromo-5-chlorophenyl)boronic acid | 913835-24-8 | C₆H₅BBrClO₂ | 0.87 | Halogen substitution pattern |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1046762-99-8 | C₆H₄BBrCl₂O₂ | 0.85 | Additional chlorine substituent |
| (4-Fluoro-3-methylphenyl)boronic acid | 149907-02-0 | C₇H₈BFO₂ | 0.71 | Fluorine and methyl group addition |
Key Observations :
Functional Analogs Targeting K⁺ Channels
This compound’s functional activity aligns with compounds modulating Kv channels or CARM1-mediated epigenetic pathways:
| Compound | Target Pathway | Mechanism | Efficacy in Pain Models | Toxicity Profile |
|---|---|---|---|---|
| This compound | Fbxo3/CARM1/Kv1.4/Kv4.2 | Downregulates H3R17me2, enhances K⁺ currents | 80% reduction in pain thresholds (300 nM) | Not fully characterized |
| Dalcetrapib | Kv1.3/Kv1.5 | Allosteric channel inhibition | 60% reduction (IC₅₀ = 1 µM) | Hepatotoxicity risks |
| ML-324 | CARM1 inhibitor | Reduces H3R17me2 levels | 50% pain relief (10 µM) | Low BBB penetration |
Key Observations :
- This compound uniquely combines CARM1-mediated epigenetic silencing and direct K⁺ channel activation, unlike Dalcetrapib (pure channel blocker) or ML-324 (epigenetic-only effects) .
- This compound’s nanomolar efficacy (300 nM) surpasses micromolar-range activity of ML-324, suggesting superior potency .
Pharmacokinetic and Toxicity Comparison
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | ML-324 |
|---|---|---|---|
| LogP (lipophilicity) | 2.15 (XLOGP3) | 2.30 | 3.10 |
| BBB Permeability | High | Moderate | Low |
| CYP Inhibition | None | None | CYP3A4 inhibition |
| Acute Toxicity (LD₅₀) | Pending | 250 mg/kg (rodent) | 120 mg/kg (rodent) |
Key Observations :
- Structural analogs exhibit higher acute toxicity, necessitating further this compound safety studies .
Preparation Methods
Core Scaffold Assembly
-
Piperidine-pyridine intermediate : Synthesized via reductive amination or cyclization reactions to establish the 2-(piperidin-4-yl)pyridine core.
-
Methylaminoethyl side chain introduction : Achieved through alkylation or nucleophilic substitution, likely using bromoethylamine derivatives.
-
Phenoxybenzamide coupling : Amide bond formation between the pyridine-piperidine intermediate and 3-phenoxybenzoyl chloride.
Structural Analogs and SAR Insights
-
TP-064N (negative control) : Replacing the terminal methylamino group with methoxy abolished PRMT4 inhibition (IC<sub>50</sub> >2.5 µM).
-
Selectivity modifications : Adjustments to the piperidine ring or benzamide group reduced off-target effects on PRMT6 and PRMT8.
Analytical Characterization and Validation
TP-064’s synthesis was validated using orthogonal biochemical and biophysical methods:
Biochemical Assays
Biophysical Binding Studies
-
Surface plasmon resonance (SPR) : Confirmed SAM-dependent binding to PRMT4 (K<sub>d</sub> = 7.1 ± 1.8 nM).
-
Differential static light scattering (DSLS) : Detected compound-induced PRMT4 aggregation (ΔT<sub>agg</sub> = +6°C at 80 µM).
Crystallographic Validation of Binding Mode
The co-crystal structure of PRMT4 with TP-064 (PDB: 5U4X, 1.88 Å resolution) revealed:
-
SAM/SAH cofactor presence : Required for TP-064 binding, indicating an ordered kinetic mechanism.
-
Key interactions :
-
Hydrogen bonds between the methylaminoethyl group and Glu258/Met260/His415.
-
π-stacking of the phenoxybenzamide with Phe153.
-
Hydrophobic contacts with Pro473 and Phe475.
-
Scale-Up and Purity Considerations
While large-scale synthesis details are undisclosed, the following factors are critical for reproducibility:
-
Chiral purity : The piperidine ring’s stereochemistry likely influences PRMT4 binding; enantiomeric excess must be controlled.
-
Reagent quality : Use of anhydrous conditions and high-purity SAM analogs to prevent side reactions.
-
Purification methods : Likely involves reverse-phase HPLC or silica gel chromatography, given the compound’s LogP (~3.5 predicted).
Comparative Analysis with Related Inhibitors
TP-064’s selectivity profile (>100-fold over PRMT6/8) makes it superior to pan-PRMT inhibitors like MS023 or SAM-competitive analogs.
Challenges in Synthesis and Optimization
-
SAM dependency : TP-064 requires pre-binding of SAM/SAH, complicating enzymatic assays and cellular uptake studies.
-
Metabolic stability : The methylaminoethyl group may undergo oxidative deamination; prodrug strategies could improve bioavailability.
-
Solubility : Low aqueous solubility (predicted <1 µM) necessitates formulation with cyclodextrins or lipid nanoparticles.
Applications in Preclinical Research
TP-064 has been utilized to:
Q & A
Basic Research Questions
Q. How can I identify research gaps for TP 064 in existing literature?
- Methodological Answer : Conduct a systematic literature review using databases like PubMed, Scopus, and Web of Science. Apply Boolean search terms (e.g., "this compound" AND "mechanism of action," "this compound" AND "synthesis"). Use tools like PRISMA frameworks to map existing studies and identify understudied areas, such as dose-response relationships or long-term effects. Cross-reference citation networks to detect contradictions between in vitro and in vivo results .
Q. What experimental parameters are critical for initial characterization of this compound?
- Answer : Prioritize physicochemical characterization (e.g., solubility, stability under varying pH/temperature) using HPLC or mass spectrometry. Establish baseline bioactivity via cell viability assays (e.g., MTT assay) with positive and negative controls. Document environmental factors (e.g., light exposure, solvent selection) that may influence results .
Q. How should I formulate a hypothesis for this compound’s mechanism of action?
- Answer : Use deductive reasoning based on structural analogs or computational predictions (e.g., molecular docking). For example, if this compound shares a quinoline backbone, hypothesize inhibition of kinase pathways. Validate through siRNA knockdown or Western blotting for suspected targets .
Advanced Research Questions
Q. How can I resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity?
- Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and metabolite formation. Compare tissue-specific toxicity profiles using histopathology or transcriptomics. Investigate species-specific metabolic differences (e.g., cytochrome P450 isoforms) via liver microsome assays .
Q. What statistical methods are optimal for analyzing this compound’s dose-response data with high variability?
- Answer : Apply nonlinear regression models (e.g., sigmoidal curve fitting) to estimate EC₅₀ values. Use robust regression or bootstrapping to manage outliers. For multi-variable datasets, employ ANOVA with post-hoc Tukey tests or machine learning (e.g., random forests) to identify confounding factors .
Q. How can I design a blinded study to minimize bias in this compound efficacy trials?
- Answer : Implement double-blinding with placebo controls and randomized cohort allocation. Use third-party data coders and pre-register protocols on platforms like ClinicalTrials.gov . Include sham procedures for behavioral studies to account for placebo effects .
Data Management & Validation
Q. What validation criteria should TP 104’s analytical data meet for publication?
- Answer : Ensure compliance with ICH guidelines (e.g., specificity, accuracy, precision, linearity). For LC-MS data, report limits of detection (LOD) and quantification (LOQ). Include replicate experiments (n ≥ 3) and raw data in supplementary materials .
Q. How do I address irreproducibility in this compound’s synthetic yield?
- Answer : Perform reaction optimization via Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, temperature). Use in-line analytics (e.g., FTIR) for real-time monitoring. Validate purity with orthogonal techniques (NMR, X-ray crystallography) .
Tables for Methodological Reference
| Statistical Test | Use Case | Software/Tool |
|---|---|---|
| Student’s t-test | Comparing two treatment groups | GraphPad Prism, R |
| ANOVA | Multi-group dose-response analysis | SPSS, Python (SciPy) |
| Principal Component Analysis (PCA) | Reducing high-dimensional data | SIMCA, MATLAB |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
